molecular formula C61H93N13O23 B560354 Epidermal Growth Factor Receptor Peptide (985-996) CAS No. 96249-43-3

Epidermal Growth Factor Receptor Peptide (985-996)

货号: B560354
CAS 编号: 96249-43-3
分子量: 1376.483
InChI 键: CHCIQWQBUPWRLJ-XJSWDNOJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epidermal Growth Factor Receptor Peptide (985-996) is a segment of the epidermal growth factor receptor, a protein that exists on the cell surface and is activated by the binding of specific ligands such as epidermal growth factor and transforming growth factor α. This activation stimulates the receptor’s intrinsic protein-tyrosine kinase activity, leading to autophosphorylation and subsequent activation of several downstream signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and therapeutic applications .

化学反应分析

Types of Reactions: Epidermal Growth Factor Receptor Peptide (985-996) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Biological Functions and Mechanisms

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding with its ligands, undergoes dimerization and autophosphorylation, triggering downstream signaling pathways such as MAPK, Akt, and JNK. These pathways are pivotal for cell proliferation, migration, and survival. The peptide segment 985-996 is particularly important as it has been identified to interact with various intracellular proteins, influencing EGFR's role in cellular signaling and cancer progression .

Targeting EGFR in Cancer Therapy

EGFR is overexpressed or mutated in many solid tumors, making it an attractive target for cancer therapies. The peptide (985-996) has been utilized in the development of therapeutic agents aimed at inhibiting EGFR signaling. These agents include:

  • Tyrosine Kinase Inhibitors (TKIs): These small molecules inhibit the kinase activity of EGFR, effectively blocking the signaling pathways that promote tumor growth. Examples include gefitinib and erlotinib, which have shown efficacy in treating non-small cell lung cancer (NSCLC) with EGFR mutations .
  • Monoclonal Antibodies: Antibodies such as cetuximab target the ligand-binding domain of EGFR to prevent activation. These therapies have significantly improved patient outcomes in various cancers .

Peptide Vaccination Strategies

The peptide 985-996 has also been explored in peptide vaccination strategies aimed at eliciting an immune response against tumors expressing EGFR. Studies have shown that vaccines targeting specific EGFR mutations can induce robust T-cell responses, providing a promising avenue for immunotherapy .

In Vitro Studies

In vitro assays using the peptide 985-996 have demonstrated its ability to modulate EGFR activity and downstream signaling pathways. For instance, researchers have developed fluorescence-based assays to measure EGFR tyrosine kinase activity in real-time, facilitating drug discovery efforts targeting this receptor .

In Vivo Models

Animal studies utilizing the peptide have provided insights into its role in tumor growth and metastasis. The peptide's influence on immune cell activation has also been documented, highlighting its potential as a therapeutic agent that can enhance anti-tumor immunity .

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy of targeting EGFR in various cancers:

  • NSCLC Trials: Clinical trials involving TKIs like erlotinib and gefitinib have shown significant improvements in progression-free survival among patients with EGFR mutations .
  • Peptide Vaccination Trials: Trials using personalized neoantigen peptides derived from mutated EGFR have reported promising safety profiles and encouraging clinical responses, particularly in advanced-stage NSCLC patients .

Summary of Findings

Application AreaDescriptionKey Findings
Cancer TherapyTargeting overexpressed/mutated EGFRTKIs and monoclonal antibodies improve patient outcomes significantly
ImmunotherapyPeptide vaccination strategiesInduction of strong T-cell responses against tumors expressing mutated EGFR
In Vitro AssaysReal-time fluorescence assays for EGFR activityFacilitation of drug discovery targeting EGFR through continuous monitoring of kinase activity
Clinical TrialsInvestigating efficacy of TKIs and peptide vaccinesSignificant improvements in progression-free survival; promising results from neoantigen trials

作用机制

The peptide exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation of its intrinsic protein-tyrosine kinase activity. This activation results in autophosphorylation of tyrosine residues on the receptor’s C-terminal domain, which then recruits and activates downstream signaling proteins. These proteins initiate several signal transduction cascades, including the MAPK, Akt, and JNK pathways, ultimately leading to DNA synthesis and cell proliferation .

相似化合物的比较

Uniqueness: Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific sequence and role in receptor activation and downstream signaling. Its ability to modulate cell proliferation and migration makes it a valuable tool in cancer research and therapeutic development .

生物活性

Epidermal Growth Factor Receptor (EGFR) is a critical membrane-associated receptor that plays a vital role in various biological processes, including cell proliferation, differentiation, and survival. The peptide fragment known as Epidermal Growth Factor Receptor Peptide (985-996) represents a specific region of the EGFR that has garnered attention for its biological activity and potential therapeutic applications.

Structure and Function of EGFR

EGFR is a member of the ErbB family of receptor tyrosine kinases. Upon binding with ligands such as epidermal growth factor (EGF) and transforming growth factor alpha (TGF-α), EGFR undergoes dimerization, leading to autophosphorylation at specific tyrosine residues (e.g., Y992, Y1045, Y1068, Y1148, Y1173) in its C-terminal domain. This process activates downstream signaling pathways, including the MAPK and Akt pathways, which are crucial for cellular responses related to growth and survival .

Biological Activity of Peptide (985-996)

The peptide corresponding to residues 985-996 of EGFR has been studied for its unique interactions and biological activities:

  • Signal Transduction : The peptide plays a role in modulating signal transduction pathways by interacting with G proteins, specifically Gsalpha. Studies indicate that the juxtamembrane region of EGFR can directly stimulate Gsalpha activity, which is essential for various signaling cascades .
  • Cellular Effects : Activation of EGFR leads to significant cellular responses such as proliferation, migration, and adhesion. The peptide may influence these processes through its ability to engage with intracellular signaling mechanisms .
  • Immunological Role : The peptide's interaction with immune cells suggests a potential role in modulating immune responses, particularly in skin biology where EGFR activation is crucial for the innate immune response .

Table 1: Summary of Key Findings on EGFR Peptide (985-996)

Study ReferenceKey FindingsImplications
Demonstrated direct association with Gsalpha; modulates adenylyl cyclase activity.Suggests potential therapeutic targets in cardiac function modulation.
Highlighted the role of EGFR in cancer biology; aberrant activation linked to tumorigenesis.Indicates the importance of peptide in cancer therapy development.
Explored immunogenicity of EGFR peptides in cancer vaccines; promising results for NSCLC treatment.Supports the use of EGFR peptides in targeted immunotherapy approaches.

Case Study: Immunogenicity in Cancer Vaccination

A recent study investigated the immunogenicity of peptides derived from mutated forms of EGFR, including those relevant to non-small cell lung cancer (NSCLC). The results indicated that vaccination with these peptides elicited strong T-cell-mediated immune responses, highlighting their potential as effective therapeutic agents in cancer immunotherapy . Specifically, the use of peptides targeting the EGFRvIII mutation showed promising clinical efficacy when combined with standard treatments like temozolomide .

属性

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCIQWQBUPWRLJ-XJSWDNOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H93N13O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。